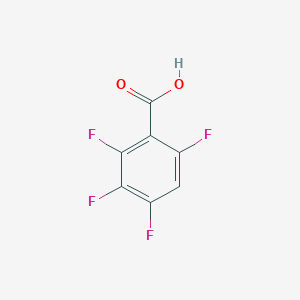

2,3,4,6-tetrafluorobenzoic Acid

描述

Significance of Fluorination in Organic Chemistry and Materials Science

Fluorine's high electronegativity, the strongest of all elements, and the strength of the carbon-fluorine bond it forms, contribute to the enhanced stability and chemical resistance of fluorinated compounds. numberanalytics.comnih.gov This makes them highly desirable for a wide array of applications, from pharmaceuticals to advanced materials. numberanalytics.comnumberanalytics.com In organic synthesis, fluorination can significantly modify a molecule's properties, including its lipophilicity, bioavailability, and metabolic stability. numberanalytics.comchemicalbook.com These modifications are crucial in the development of new drugs and agrochemicals, often leading to improved efficacy and performance. youtube.com The influence of fluorine extends to materials science, where it is used to create high-performance polymers and other materials with enhanced thermal stability and chemical inertness. numberanalytics.com

Overview of Tetrafluorobenzoic Acid Isomers and their Research Relevance

Within the broad class of fluorinated compounds, tetrafluorobenzoic acids represent a significant area of research. These are benzoic acid derivatives where four of the hydrogen atoms on the benzene (B151609) ring have been replaced by fluorine. The specific arrangement of these four fluorine atoms gives rise to several isomers, each with distinct properties and research applications.

For instance, 2,3,4,5-tetrafluorobenzoic acid is a key intermediate in the synthesis of some third-generation fluoroquinolone antibacterial drugs. guidechem.com Another isomer, 2,3,5,6-tetrafluorobenzoic acid, and its derivatives have been investigated for their potential in creating fluorescent probes for bioimaging and as inhibitors for certain enzymes. ossila.com The varied applications of these isomers underscore the importance of the specific substitution pattern of the fluorine atoms on the benzoic acid core. The biological handling of different perfluorinated acid isomers can also vary significantly, with some isomers being more readily eliminated from the body than others. nih.gov

Specific Research Focus on 2,3,4,6-Tetrafluorobenzoic Acid

Among the various tetrafluorobenzoic acid isomers, this compound has garnered specific research interest due to its unique structural and electronic properties. Its particular arrangement of fluorine atoms influences its reactivity and potential for forming complex structures, making it a valuable building block in several areas of chemical synthesis.

Current Understanding and Gaps in Literature for this compound

Current literature provides some foundational information on this compound, including its basic chemical properties. sigmaaldrich.com However, a comprehensive understanding of its reactivity, potential applications, and the full scope of its utility in materials science and medicinal chemistry remains an area of active investigation. While the synthesis and applications of other isomers like 2,3,4,5-tetrafluorobenzoic acid are more extensively documented, guidechem.comprepchem.comgoogleapis.com there is a comparative gap in the detailed exploration of the 2,3,4,6-isomer. Further research is needed to fully elucidate its potential and to develop novel applications that leverage its specific fluorination pattern.

Interactive Data Table: Properties of Tetrafluorobenzoic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 | C7H2F4O2 | 194.08 | 85-87 chemicalbook.com |

| 2,3,5,6-Tetrafluorobenzoic acid | 652-18-6 | C7H2F4O2 | 194.08 nih.gov | |

| This compound | 32890-92-9 | C7H2F4O2 | ||

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | 652-34-6 | C7H2F4O3 | 210.08 | 151-153 ossila.com |

| 2-Amino-3,4,5,6-tetrafluorobenzoic acid | C7H3F4NO2 | 209.10 nih.gov | ||

| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | 944-43-4 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,4,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVKZWLEXQRABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380208 | |

| Record name | 2,3,4,6-tetrafluorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-92-9 | |

| Record name | 2,3,4,6-tetrafluorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4,6 Tetrafluorobenzoic Acid and Its Derivatives

Historical Context of Fluorinated Benzoic Acid Synthesis

The journey of synthesizing fluorinated organic compounds began in the 19th century. One of the earliest reports of an organofluorine compound was the synthesis of benzoyl fluoride (B91410) by Alexander Borodin in 1862. nih.gov This marked the beginning of investigations into incorporating fluorine into organic molecules. A significant advancement came in 1870 with the first formation of an aryl carbon-fluorine (C-F) bond through diazofluorination, a method later refined and still in use. nih.gov

The early 20th century saw the development of key synthetic methods that laid the groundwork for the preparation of more complex fluorinated aromatics. In 1927, the Schiemann reaction was discovered, which involves the thermal decomposition of diazonium fluoroborates to produce fluoroaromatic compounds. nih.gov Another pivotal moment was the report of nucleophilic halogen exchange (Halex) reaction by Gottlieb in 1936, where a chloro-substituent on an aromatic ring was replaced by fluorine using potassium fluoride (KF). nih.gov This Halex process became a cornerstone for the industrial production of many fluoroaromatics.

The synthesis of benzoic acid itself has a long history, with its discovery in the 16th century and its structure being determined in 1832. newworldencyclopedia.org The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride. newworldencyclopedia.org As the importance of fluorinated compounds in various applications, including pharmaceuticals and materials science, grew, so did the interest in developing efficient routes to fluorinated benzoic acids. These early methods, while groundbreaking, often required harsh reaction conditions and resulted in mixtures of products, driving the need for more selective and higher-yielding synthetic strategies.

Advanced Synthetic Routes to Tetrafluorobenzoic Acid Scaffolds

The development of advanced synthetic methodologies has been crucial for accessing tetrafluorobenzoic acid scaffolds, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. Two primary strategies have emerged: building the fluorinated ring from a non-fluorinated precursor and the selective defluorination of a perfluorinated starting material.

Synthesis from Tetrachlorophthalic Anhydride (B1165640) Precursors

A widely employed and economically viable route to tetrafluorobenzoic acids starts from the readily available and inexpensive tetrachlorophthalic anhydride. google.comamericanlaboratory.com This multi-step process involves the initial formation of a phthalimide (B116566) derivative, followed by a halogen exchange reaction to introduce the fluorine atoms, and subsequent hydrolysis and decarboxylation to yield the desired tetrafluorobenzoic acid.

Imidation and Fluorination Stages

The first step in this synthetic sequence is the condensation of tetrachlorophthalic anhydride with an amine, typically aniline (B41778), to form N-phenyl-tetrachlorophthalimide. google.com This imidation reaction is often carried out in a solvent like acetic acid. scispace.com The use of a catalyst can significantly improve the reaction efficiency. For instance, the addition of a phase transfer catalyst such as hexadecyltrimethylammonium bromide has been shown to dramatically reduce the reaction time and lead to high yields of the imide. scispace.comresearchgate.net

The subsequent and most critical step is the fluorination of the N-phenyl-tetrachlorophthalimide. This is a halogen exchange (Halex) reaction where the four chlorine atoms on the aromatic ring are substituted with fluorine atoms. The reaction is typically performed using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. google.com

Table 1: Solvents for the Fluorination of N-phenyl-tetrachlorophthalimide

| Solvent | Boiling Point (°C) | Reference |

| Sulfolane (B150427) (tetramethylenesulfone) | 285 | google.comgoogleapis.com |

| Dimethyl sulfoxide (B87167) (DMSO) | 189 | google.com |

| N,N-Dimethylformamide (DMF) | 153 | google.com |

| Benzonitrile (B105546) | 191 | googleapis.comgoogle.com |

The choice of solvent is critical for the success of the fluorination, as it needs to have a high boiling point to facilitate the reaction and be able to dissolve the reactants to some extent. The reaction temperature is typically maintained between 140°C and 155°C for several hours. google.com

Hydrolysis and Decarboxylation Steps

Once the N-phenyl-tetrafluorophthalimide is formed, the next stage involves hydrolysis to open the imide ring and form N-phenyl-2,3,4,5-tetrafluorophthalamidic acid. google.com This is typically achieved by treatment with a base, such as sodium hydroxide. americanlaboratory.com The resulting phthalamidic acid is then acidified. google.com

The final step is the decarboxylation of the tetrafluorophthalic acid intermediate to yield the desired 2,3,4,5-tetrafluorobenzoic acid. This is accomplished by heating the tetrafluorophthalic acid in a suitable solvent. chemicalbook.comprepchem.com Various solvents and catalysts have been explored to optimize this step. For instance, heating tetrafluorophthalic acid in dimethyl sulfoxide (DMSO) with a catalytic amount of triethylamine (B128534) has been reported to give a high yield of the final product. chemicalbook.com Another approach involves carrying out the decarboxylation in water at elevated temperatures and pressures. google.comgoogleapis.com

Role of Phase Transfer Catalysts and Solvents in Yield and Purity

Phase transfer catalysts (PTCs) play a significant role in improving the efficiency and yield of the fluorination step. pnas.orgnih.govillinois.edu These catalysts facilitate the transfer of the fluoride anion from the solid phase (e.g., KF) to the organic phase where the reaction with the tetrachlorophthalimide occurs. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are commonly used PTCs in these reactions and have been shown to increase the fluorination yield. scispace.comresearchgate.net The use of PTCs can also allow for milder reaction conditions. mdpi.comacs.org

The choice of solvent is equally crucial for both the yield and purity of the final product. Polar aprotic solvents are preferred for the fluorination reaction due to their ability to solvate the cationic part of the PTC-fluoride ion pair, thereby increasing the nucleophilicity of the fluoride anion. google.comgoogleapis.com Solvents like sulfolane and DMSO are effective, but their high boiling points can make product isolation and solvent recovery challenging. google.com The purity of the final 2,3,4,5-tetrafluorobenzoic acid can be improved through purification techniques such as sublimation. researchgate.net

Approaches from Pentafluorobenzoic Acid (Hydrogenolysis)

An alternative strategy for the synthesis of tetrafluorobenzoic acids involves the selective removal of a fluorine atom from a more highly fluorinated precursor, such as pentafluorobenzoic acid. This process, known as hydrogenolysis, offers a more direct route to certain isomers of tetrafluorobenzoic acid, specifically 2,3,5,6-tetrafluorobenzoic acid.

The hydrogenolysis of pentafluorobenzoic acid is typically carried out using hydrogen gas in the presence of a hydrogenation catalyst. google.com Palladium-based catalysts, such as palladium on charcoal, are commonly employed for this transformation. google.com The reaction is usually performed in a solvent and in the presence of a base to neutralize the hydrofluoric acid that is formed as a byproduct. google.com

Table 2: Conditions for Hydrogenolysis of Pentafluorobenzoic Acid

| Catalyst | Base | Solvent | Temperature (°C) | Pressure (bar) | Reference |

| Palladium on charcoal (5%) | Sodium carbonate | Water | 90 | 10-15 | google.com |

| Raney nickel | Triethylamine | Water | 60 | 50 | google.com |

By carefully controlling the reaction conditions, particularly the amount of hydrogen used, it is possible to achieve selective removal of the fluorine atom at the 4-position to yield 2,3,5,6-tetrafluorobenzoic acid. google.com This method provides a valuable alternative to the multi-step synthesis from tetrachlorophthalic anhydride, especially when the 2,3,5,6-isomer is the desired product.

Conversion of Fluoro to Chloro Substituents via Amination and Diazotization

The substitution of a fluorine atom with a chlorine atom on a polyfluorinated benzoic acid ring is a multi-step process that leverages classical aromatic chemistry. This transformation typically proceeds via an initial amination followed by a Sandmeyer-type reaction. wikipedia.orgnih.gov

Nucleophilic Aromatic Substitution (Amination) : The first step involves the reaction of the polyfluorinated benzoic acid with an amine source, such as ammonia (B1221849). In this reaction, one of the electron-deficient fluorine atoms on the aromatic ring is displaced by the amino group. The high electrophilicity of the carbon atoms in the fluorinated ring facilitates this nucleophilic attack. This results in the formation of an amino-tetrafluorobenzoic acid intermediate.

Diazotization and Sandmeyer Reaction : The amino-tetrafluorobenzoic acid is then converted into a diazonium salt. libretexts.org This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0–10 °C). libretexts.org The resulting aryl diazonium salt is a versatile intermediate. libretexts.org In the final step, the diazonium group is replaced by chlorine in a Sandmeyer reaction, which is catalyzed by a copper(I) salt, such as copper(I) chloride (CuCl). wikipedia.orgorganic-chemistry.org This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, yielding the desired chloro-substituted tetrafluorobenzoic acid and releasing stable nitrogen gas. wikipedia.orgyoutube.com

Preparation of 2,3,4,6-Tetrafluorobenzoic Acid via Specific Precursors or Intermediates

The synthesis of complex derivatives from this compound often involves a sequential series of reactions to build intricate molecular architectures. The following sections describe the preparation of several such derivatives, based on established synthetic routes for analogous fluorinated compounds. humanjournals.com

Synthesis of 2-acetyl-5-chloro-4-methylphenyl 2,3,4,6-tetrafluorobenzoate

The initial step in this synthetic sequence is the formation of an ester. This is achieved by reacting this compound with 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. A common method for such an esterification involves the use of a dehydrating agent or coupling agent to facilitate the reaction. For a similar synthesis involving the 2,3,4,5-tetrafluorobenzoic acid isomer, the reaction is carried out in the presence of phosphorus oxychloride (POCl₃) and pyridine. humanjournals.com The mixture is stirred for an extended period, after which the product is precipitated by adding ice-cold water. humanjournals.com

Reaction Details:

| Reactant A | Reactant B | Reagents | Duration | Product |

|---|

Synthesis of 1-(4-chloro-2-hydroxy-5-methylphenyl)-3-(2,3,4,6-tetrafluorophenyl)propane-1,3-dione

The ester synthesized in the previous step serves as the precursor for a 1,3-dione via a Baker-Venkataraman rearrangement. In a procedure analogous to the synthesis of the 2,3,4,5-tetrafluorophenyl derivative, the ester is treated with a base, such as potassium hydroxide, in a solvent like pyridine. humanjournals.com The reaction mixture is heated under reflux for several hours. humanjournals.com This process induces an intramolecular acylation, transforming the ester into the desired β-dione. After cooling and acidification, the product precipitates and can be purified by recrystallization. humanjournals.com

Reaction Details:

| Starting Material | Reagents | Duration | Product |

|---|

Synthesis of 7-chloro-6-methyl-2-(2,3,4,6-tetrafluorophenyl)-4H-chromen-4-one

The 1,3-dione intermediate is a versatile building block for heterocyclic synthesis. To form the chromen-4-one (flavone) structure, the dione (B5365651) undergoes an intramolecular cyclization and dehydration reaction. This is typically achieved under acidic conditions. For the analogous 2,3,4,5-tetrafluorophenyl compound, the dione is refluxed in ethanol (B145695) with a catalytic amount of concentrated hydrochloric acid. humanjournals.com This acid-catalyzed reaction closes the pyranone ring, yielding the final chromen-4-one product, which can be isolated and purified after cooling the reaction mixture. humanjournals.com

Reaction Details:

| Starting Material | Reagents | Duration | Product |

|---|

Synthesis of 5-chloro-2-[2-imino-6-(2,3,4,6-tetrafluorophenyl)-1,2-dihydropyrimidin-4-yl]-4-methylphenol

The 1,3-dione can also be used to construct pyrimidine (B1678525) rings through condensation reactions, such as the Biginelli reaction. researchgate.netnih.gov To synthesize the target 2-imino-dihydropyrimidine, the dione is reacted with a suitable amidine source, such as guanidine (B92328) hydrochloride. The condensation joins the two reactants to form the six-membered dihydropyrimidine (B8664642) ring. The reaction is often catalyzed by an acid and may require heating. This methodology is a well-established route for producing a wide variety of dihydropyrimidine derivatives from β-dicarbonyl compounds. researchgate.netnih.gov

Reaction Details:

| Reactant A | Reactant B | Conditions | Product |

|---|

Derivatization Strategies for this compound Analogs

The carboxylic acid group of this compound is a prime site for chemical modification to produce a wide array of analogs. These derivatization strategies are fundamental in medicinal chemistry and materials science for modulating the properties of the parent molecule.

Common derivatization reactions include:

Esterification : The conversion of the carboxylic acid to an ester is one of the most common derivatizations. This can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis, or by reaction with alkyl halides after converting the acid to its carboxylate salt.

Amide Formation : Reaction of the benzoic acid with a primary or secondary amine yields the corresponding amide. This transformation typically requires activating the carboxylic acid, for instance, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using standard peptide coupling reagents (e.g., DCC, EDC).

Analytical Derivatization : For analytical purposes, such as gas chromatography (GC), the carboxylic acid is often converted into a more volatile derivative. A common strategy is esterification with reagents like pentafluorobenzyl bromide (PFBBr), which creates derivatives that are highly sensitive to electron capture detection (ECD).

These derivatization reactions allow for the systematic modification of the parent acid, enabling the exploration of structure-activity relationships and the development of new functional molecules.

Formation of Acid Chlorides

The conversion of a carboxylic acid to an acid chloride is a fundamental activation step, rendering the carboxyl group more susceptible to nucleophilic attack. For tetrafluorobenzoic acids, this transformation is crucial for the synthesis of various derivatives. A common and effective method for this conversion is the reaction with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or triphosgene. asianpubs.orgprepchem.commasterorganicchemistry.comsciencemadness.org

The reaction of 2,3,5,6-tetrafluorobenzoic acid with thionyl chloride, often in an appropriate solvent, efficiently yields 2,3,5,6-tetrafluorobenzoyl chloride. google.com This process involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, which, after a series of steps, results in the formation of the acid chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com This transformation is a key step in a multi-step synthesis of 2,3,5,6-tetrafluorobenzonitrile. google.com

Similarly, reagents like oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), can be used to produce the acid chloride under mild conditions. prepchem.com Triphosgene has also been demonstrated as a safe and effective alternative to the highly toxic phosgene (B1210022) gas for preparing acid chlorides like 2,3,4,5-tetrafluorobenzoyl chloride, achieving high yields. asianpubs.org

Table 1: Common Reagents for Acid Chloride Formation

| Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Reflux in neat reagent or solvent | SO₂, HCl | Volatile byproducts are easily removed. masterorganicchemistry.com |

| **Oxalyl Chloride ((COCl)₂) ** | Room temperature, often with catalytic DMF | CO, CO₂, HCl | Reaction is typically clean and efficient. prepchem.com |

| Triphosgene | Heated in solvent (e.g., 1,2-dichloroethane) with catalytic DMF | CO₂, HCl | Solid, safer alternative to phosgene gas. asianpubs.org |

Amidation and Dehydration to Nitriles

The synthesis of aromatic nitriles from carboxylic acids is a two-step process that proceeds through an amide intermediate. This methodology is applicable to tetrafluorobenzoic acids and provides a route to the valuable benzonitrile scaffold.

First, the newly formed 2,3,5,6-tetrafluorobenzoyl chloride is subjected to amidation. This is typically achieved by reacting the acid chloride with an ammonia source, such as aqueous ammonia, to produce the corresponding primary amide, 2,3,5,6-tetrafluorobenzamide. google.comchemspider.com

The second step is the dehydration of the primary amide to the nitrile. 2,3,5,6-tetrafluorobenzamide can be heated in a solvent like chlorobenzene (B131634) with a dehydrating agent, such as thionyl chloride, to yield 2,3,5,6-tetrafluorobenzonitrile. google.com During this reaction, the amide is converted to an intermediate that readily eliminates water to form the cyano group. google.com

Table 2: Synthesis of 2,3,5,6-Tetrafluorobenzonitrile

| Step | Reactant | Reagent | Product |

|---|---|---|---|

| 1. Chlorination | 2,3,5,6-Tetrafluorobenzoic Acid | Thionyl Chloride (SOCl₂) | 2,3,5,6-Tetrafluorobenzoyl Chloride |

| 2. Amidation | 2,3,5,6-Tetrafluorobenzoyl Chloride | Aqueous Ammonia (NH₃·H₂O) | 2,3,5,6-Tetrafluorobenzamide |

| 3. Dehydration | 2,3,5,6-Tetrafluorobenzamide | Thionyl Chloride (SOCl₂) | 2,3,5,6-Tetrafluorobenzonitrile |

Data sourced from patent CN103664692A, which outlines this multi-step synthesis. google.com

Esterification Reactions

Esterification of tetrafluorobenzoic acids is another important derivatization, leading to compounds with applications ranging from chemical synthesis to materials science. The most common method for this transformation is the Fischer-Speier esterification. wikipedia.orgbyjus.comorganic-chemistry.orgchemistrysteps.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, which is often used in excess to drive the equilibrium towards the ester product. byjus.comorganic-chemistry.org Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the carbonyl carbon's electrophilicity. byjus.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfer and elimination of a water molecule yield the final ester product. byjus.comorganic-chemistry.org

This method is used to synthesize various esters, such as methyl 2,3,5,6-tetrafluorobenzoate or ethyl 2,3,5,6-tetrafluorobenzoate, by using methanol (B129727) or ethanol, respectively. The synthesis of methyl 4-azido-2,3,5,6-tetrafluorobenzoate is a key step in producing the corresponding carboxylic acid for photoaffinity labeling. chemicalbook.com

Synthesis of Photoaffinity Probes and Linkers

Highly fluorinated benzoic acids are precursors to sophisticated chemical biology tools, particularly photoaffinity probes. These reagents are designed to investigate molecular interactions within biological systems.

4-Azido-2,3,5,6-tetrafluorobenzoic Acid and its Applications

A prominent example of a photoaffinity probe precursor is 4-azido-2,3,5,6-tetrafluorobenzoic acid. This compound is a fluorinated aryl azide (B81097) that functions as a photo-crosslinker. It is synthesized for use in photoaffinity labeling to probe biological receptors, such as the estrogen receptor. guidechem.com The azide group is photoreactive, and upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can covalently bond to nearby molecules, thereby identifying interaction partners. This makes it invaluable for studying protein-protein and ligand-receptor interactions. guidechem.com It can be synthesized and subsequently attached to biomolecules, such as peptides, to create photoactive probes for studying enzymes like O-mannosyltransferase.

Click Chemistry Applications (CuAAC, SPAAC)

4-Azido-2,3,5,6-tetrafluorobenzoic acid is a versatile reagent in the field of click chemistry, a set of powerful, reliable, and selective reactions for rapidly synthesizing new compounds. The azide group allows it to participate in two major types of click reactions:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source, to form a stable 1,4-disubstituted triazole ring.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne, such as DBCO or BCN, without the need for a copper catalyst. This is particularly advantageous for in vivo applications where the toxicity of copper is a concern.

The ability to undergo both CuAAC and SPAAC makes 4-azido-2,3,5,6-tetrafluorobenzoic acid and its derivatives, like the N-Succinimidyl ester, excellent tools for bioconjugation, allowing for the precise attachment of this photo-crosslinking moiety to biomolecules containing a suitable alkyne handle.

Photoactivation Properties and Minimization of Photodamage

A significant advantage of using perfluorinated phenyl azides, such as 4-azido-2,3,5,6-tetrafluorobenzoic acid, over their non-fluorinated counterparts lies in their photoactivation properties. Standard phenyl azides require photoactivation at short UV wavelengths, typically around 260 nm. This high-energy UV light can cause significant damage to sensitive biological samples, including proteins and nucleic acids, potentially leading to misleading results.

In contrast, the fluorine atoms on the aromatic ring shift the absorption maximum to a longer wavelength. Fluorinated phenyl azides can be effectively photoactivated at approximately 300 nm. guidechem.com Using this lower-energy UV light minimizes the risk of photodamage to the biological target, preserving its native structure and function during the cross-linking experiment. guidechem.com This property makes 4-azido-2,3,5,6-tetrafluorobenzoic acid a superior reagent for photoaffinity labeling studies in delicate biological environments. guidechem.com

Synthesis of 4,4'-(diazenediyl)bis(2,3,5,6-tetrafluorobenzoic acid)

Proposed Synthetic Routes:

From 4-Amino-2,3,5,6-tetrafluorobenzoic acid: A common method for forming symmetrical azo compounds is the oxidation of the corresponding aniline derivative. In this case, 4-amino-2,3,5,6-tetrafluorobenzoic acid would serve as the starting material. The amino groups would be oxidized and coupled to form the central diazenediyl (N=N) bond.

From 4-Nitro-2,3,5,6-tetrafluorobenzoic acid: A second established route is the reductive coupling of a nitroaromatic compound. The starting material, 4-nitro-2,3,5,6-tetrafluorobenzoic acid, can be synthesized by the oxidation of 4-amino-2,3,5,6-tetrafluorobenzoic acid using reagents like nitric acid or potassium permanganate (B83412) under acidic conditions . The subsequent reductive coupling of the nitro compound, for example using a reducing agent like zinc powder, would yield the desired azo product. A catalyst-free reductive coupling of nitro compounds with organohalides has been reported, proceeding through a nitrenoid intermediate, which suggests the feasibility of such transformations sci-hub.seresearchgate.net.

The precursor, 4-amino-2,3,5,6-tetrafluorobenzoic acid, is a solid with a melting point of 185-187 °C and is used in applications such as peptide synthesis sigmaaldrich.comsigmaaldrich.com. Its synthesis can be achieved via the reduction of 4-azido-2,3,5,6-tetrafluorobenzoic acid .

Table 1: Properties of Key Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | 944-43-4 | H₂NC₆F₄CO₂H | 209.10 | 185-187 |

This interactive table provides key data for the primary precursor compound.

Green Chemistry and Sustainable Synthesis Approaches for Fluorinated Benzoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing fluorinated benzoic acids, several strategies are being explored to enhance sustainability.

Key Sustainable Approaches:

Catalytic Hydrogenolysis: A process for preparing 2,3,5,6-tetrafluorobenzoic acid involves the selective hydrogenolysis of the fluorine atom at the 4-position of pentafluorobenzoic acid. This method is advantageous as it can be carried out on an industrial scale, starting from an easily accessible material. The reaction uses a hydrogenation catalyst, such as palladium on charcoal or Raney nickel, in a solvent like water, which is considered a green solvent sigmaaldrich.com.

Aqueous Phase Decarboxylation: The synthesis of 2,3,4,5-tetrafluorobenzoic acid can be achieved through the decarboxylation of 3,4,5,6-tetrafluorophthalic acid in an aqueous medium. Conducting the reaction in water at a controlled pH (typically 1.2 to 2.0) and temperature (120° to 195°C) represents a greener alternative to using organic solvents like dimethylformamide semanticscholar.orgresearchgate.net. This method can achieve high yields, with some examples reporting up to 87.5 mole % semanticscholar.org.

Photoredox Catalysis: Visible light-promoted photoredox catalysis offers a modern approach for decarboxylative fluorination. This method can directly convert aliphatic carboxylic acids to alkyl fluorides under mild, redox-neutral conditions google.com. The process involves the photon-induced oxidation of a carboxylate to form a carboxyl radical, which then undergoes rapid CO₂ extrusion and fluorine atom transfer google.commsu.edu. This technique avoids harsh reagents and conditions often associated with traditional fluorination methods.

Electrochemical Synthesis: Organic electrolysis presents a promising green method for synthesizing fluorine-containing aromatic carboxylic acids. This technique uses readily available fluorinated aromatic compounds and carbon dioxide (CO₂) to produce a variety of derivatives with good yields. The use of electricity and CO₂ as a C1 source aligns well with sustainable chemistry goals.

Use of Safer Reagents: A significant focus of green chemistry is replacing hazardous reagents.

Hydrogen Peroxide (H₂O₂): An environmentally friendly process for preparing benzoic acid and its derivatives uses H₂O₂ as an oxidant in the presence of a transition metal catalyst. This method is efficient, energy-saving, and avoids the pollution associated with traditional heavy metal oxidants.

Potassium Fluoride (KF): The development of synthetic protocols using KF as the sole fluorine source for producing sulfonyl fluorides is a major advancement. This method is low-cost, scalable, and safe, generating only non-toxic salts as by-products, which minimizes environmental impact.

Biocatalysis: The integration of enzymatic processes can lead to more sustainable synthetic routes. For example, a route to chiral fluorolactam derivatives utilized a biochemical amidase for the key asymmetric cyclization step. A comparison using green metrics like Process Mass Intensity (PMI) showed this fluorination-amidase route to be significantly more efficient (PMI = 201) and suitable for scale-up compared to a palladium-catalyzed method (PMI = 925) researchgate.net.

Table 2: Comparison of Sustainable Synthesis Methods for Fluorinated Benzoic Acids

| Method | Key Principle | Starting Material (Example) | Reagents/Conditions | Advantages |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | High selectivity, industrial scale | Pentafluorobenzoic acid | H₂, Pd/C or Raney Ni, Water | Accessible starting material, simple reaction sigmaaldrich.com |

| Aqueous Decarboxylation | Use of green solvent | 3,4,5,6-Tetrafluorophthalic acid | Water, controlled pH and temperature | Avoids organic solvents, high yield semanticscholar.orgresearchgate.net |

| Phase Transfer Catalysis | Increased efficiency | Tetrachlorophthalic anhydride | Phase transfer catalysts (e.g., TBAB) | Reduced reaction times, higher yields uni.lu |

| Photoredox Catalysis | Mild, redox-neutral conditions | Aliphatic carboxylic acids | Visible light, photoredox catalyst | High efficiency, broad applicability google.commsu.edu |

| Electrochemical Synthesis | Use of CO₂ as feedstock | Fluorinated aromatic compounds | Electricity, CO₂ | Utilizes renewable resources, good yields |

| Biocatalysis | Enzymatic transformation | Functional fluoromalonates | Amidase enzyme | High enantioselectivity, low waste (low PMI) researchgate.net |

This interactive table summarizes and compares various green chemistry approaches for the synthesis of fluorinated benzoic acids.

Advanced Spectroscopic and Computational Analysis of Tetrafluorobenzoic Acids

High-Resolution NMR Spectroscopy (e.g., ¹⁹F NMR) for Structural Elucidation and Reactivity Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic compounds. Fluorine-19 (¹⁹F) NMR is particularly powerful due to the ¹⁹F nucleus's properties: it has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. wikipedia.org Furthermore, the chemical shift range for ¹⁹F is significantly wider (about 800 ppm) than for ¹H NMR, which minimizes signal overlap and provides high-resolution data. wikipedia.org

For a molecule like 2,3,4,6-tetrafluorobenzoic acid, ¹⁹F NMR would be expected to show four distinct signals, one for each chemically non-equivalent fluorine atom. The chemical shifts (δ) of these signals provide information about the electronic environment of each fluorine nucleus. The substitution pattern on the benzene (B151609) ring and the electronic influence of the carboxylic acid group would cause each fluorine to have a unique chemical shift. For fluoroaromatic compounds, these shifts typically appear between +80 and +170 ppm relative to a CFCl₃ standard. ucsb.edu

Spin-spin coupling between the fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen atoms (¹⁹F-¹H coupling) provides crucial information about the connectivity of the molecule. These coupling constants (J-values) are often larger than proton-proton couplings and can be observed over several bonds (long-range coupling), which helps in assigning the signals to specific fluorine atoms on the ring. wikipedia.org For instance, the ¹⁹F NMR spectrum of 1-bromo-3,4,5-trifluorobenzene (B146875) clearly shows splitting patterns arising from coupling between fluorine and hydrogen nuclei. wikipedia.org By analyzing the chemical shifts and the complex splitting patterns, the precise substitution pattern of the fluorobenzoic acid can be confirmed.

Vibrational Spectroscopy (FTIR) for Intermolecular Interactions

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an essential tool for investigating the functional groups and intermolecular interactions in tetrafluorobenzoic acids. In the solid state, carboxylic acids typically exist as centrosymmetric dimers, connected by strong hydrogen bonds between their carboxyl groups. researchgate.net This dimerization significantly influences the vibrational frequencies of the groups involved.

The most notable effects observed in the FTIR spectrum are:

O-H Stretching: The O-H stretching vibration of a free carboxylic acid monomer appears as a sharp band around 3500 cm⁻¹. In the hydrogen-bonded dimer, this band becomes a very broad and intense absorption in the 3300-2500 cm⁻¹ region, which is a hallmark of strong hydrogen bonding.

C=O Stretching: The carbonyl (C=O) stretching vibration of a monomeric carboxylic acid is typically found around 1760 cm⁻¹. In the dimer, this bond is weakened by the hydrogen bonding, causing a shift to a lower frequency, usually between 1720 and 1680 cm⁻¹. researchgate.net

While a specific spectrum for this compound is not available, data for the related isomer, 2,3,5,6-tetrafluorobenzoic acid, illustrates these features. Studies on other fluorinated benzoic acids, such as 2,3,6-trifluorobenzoic acid, also demonstrate that the strong, doubly hydrogen-bonded interface of the dimer is characterized by a red shift (lowering of frequency) in the O-H stretching frequency. researchgate.net

Table 1: Illustrative FTIR Spectral Data for 2,3,5,6-Tetrafluorobenzoic Acid Dimer This table presents data for the 2,3,5,6-isomer as a representative example.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) for 2,3,5,6-Isomer | Description |

|---|---|---|---|

| O-H Stretch | 3300-2500 (Broad) | Broad absorption centered around 3000 | Characteristic of strong intermolecular hydrogen bonding in the dimer. |

| C=O Stretch | 1720-1680 | ~1710 | Lower frequency due to weakening of the carbonyl bond in the hydrogen-bonded dimer. nih.gov |

| C-F Stretch | 1300-1000 | Multiple bands | Corresponds to the stretching vibrations of the carbon-fluorine bonds on the aromatic ring. |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In Electron Ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For tetrafluorobenzoic acid (C₇H₂F₄O₂), the expected molecular weight is approximately 194.08 g/mol . nih.gov

The molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a fingerprint for the compound. For aromatic carboxylic acids, common fragmentation pathways include:

Loss of a hydroxyl radical (-•OH): This results in a prominent peak at M-17, corresponding to the formation of a stable acylium ion.

Loss of the carboxyl group (-•COOH): This gives a peak at M-45.

Decarboxylation followed by loss of a fluorine atom: This can also occur.

The mass spectrum for 2,3,5,6-tetrafluorobenzoic acid shows a molecular ion peak at m/z 194. chemicalbook.com This confirms its molecular weight and serves as the parent peak from which fragmentation pathways can be analyzed.

Table 2: Expected Mass Spectrometry Fragmentation for a Tetrafluorobenzoic Acid This table is based on general fragmentation patterns and data for the 2,3,5,6-isomer. chemicalbook.comnist.gov

| Ion | m/z (approx.) | Description |

|---|---|---|

| [C₇H₂F₄O₂]⁺• | 194 | Molecular Ion (M⁺•) |

| [C₇HF₄O]⁺ | 177 | Loss of •OH (M-17) |

| [C₆H₂F₄]⁺• | 150 | Loss of CO₂ (M-44) |

| [C₆HF₄]⁺ | 149 | Loss of •COOH (M-45) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

For fluorinated benzoic acids, X-ray diffraction studies typically confirm the formation of hydrogen-bonded dimers in the solid state. researchgate.net The analysis reveals the planarity of the aromatic ring and the orientation of the carboxylic acid group relative to it. Crystal structure data for 2,3,5,6-tetrafluorobenzoic acid is available through the Cambridge Structural Database (CSD) and confirms its existence as a dimer in the solid state. nih.gov Such an analysis for this compound would similarly be expected to show a dimeric structure, providing precise measurements of the O-H···O hydrogen bonds and any intermolecular C-H···F or F···F interactions that stabilize the crystal packing.

Table 3: Illustrative Crystallographic Data for 2,3,5,6-Tetrafluorobenzoic Acid This table presents data for the 2,3,5,6-isomer as a representative example from CSD entry 770478. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Key Feature | Centrosymmetric Dimer | Two molecules are linked by O-H···O hydrogen bonds across a center of inversion. |

| H-Bond Length (O···O) | ~2.65 Å | The distance between the oxygen atoms of the hydrogen-bonded carboxyl groups. |

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide deeper insights into the properties of molecules like tetrafluorobenzoic acids. researchgate.netnih.gov

DFT calculations can be used to determine the most stable conformation (geometry) of a molecule. For tetrafluorobenzoic acids, a key parameter is the dihedral angle between the plane of the aromatic ring and the plane of the carboxylic acid group. Calculations can predict whether the molecule is planar or if the carboxyl group is twisted out of the plane of the ring. These studies often explore the potential energy surface by systematically changing key dihedral angles to locate the global energy minimum. nih.gov For many substituted benzoic acids, a nearly planar conformation is found to be the most stable. DFT calculations also provide optimized bond lengths and angles that can be directly compared with experimental data from X-ray crystallography. researchgate.net

DFT methods are also employed to calculate the vibrational frequencies of molecules. researchgate.net The calculated harmonic frequencies are often systematically higher than the experimental frequencies observed in FTIR and Raman spectra due to the neglect of anharmonicity and other theoretical limitations. To improve accuracy, the calculated frequencies are typically multiplied by an empirical scaling factor. researchgate.net

These calculations are invaluable for assigning the observed experimental bands to specific vibrational modes of the molecule. A potential energy distribution (PED) analysis can be performed to determine the contribution of different internal coordinates (like C-H bend or C-F stretch) to each normal mode of vibration. researchgate.net Such studies have been performed on related molecules like 2,3-difluorobenzoic and 2,4-difluorobenzoic acid, where DFT calculations at the B3LYP level were used to achieve excellent agreement between scaled theoretical wavenumbers and experimental results. researchgate.net

Analysis of Intermolecular Hydrogen Bonding and Dimer Formation

Carboxylic acids commonly form centrosymmetric dimers in the solid state through strong intermolecular O-H···O hydrogen bonds. This well-documented phenomenon is observed across a wide range of benzoic acid derivatives, including various fluorinated isomers. For instance, studies on related compounds like 2,4,6-trifluorobenzoic acid have confirmed the formation of these dimeric structures. nih.gov In these arrangements, the carboxyl groups of two molecules align to form a stable eight-membered ring.

It is highly probable that this compound also adheres to this structural motif. However, a specific crystallographic study detailing the precise O-H and O···O bond lengths and the O-H···O bond angle for this particular isomer could not be located in the searched scientific literature and crystallographic databases. Without such experimental data, a quantitative analysis of its hydrogen bonding and dimer formation cannot be provided at this time.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses are powerful computational tools for understanding electron delocalization, charge transfer interactions, and molecular reactivity. NBO analysis typically reveals significant stabilization energies arising from the interaction between lone pair orbitals of the carbonyl oxygen and the antibonding orbitals of the carboxylic group in benzoic acids. MEP maps for these types of compounds consistently show a region of high negative potential around the carbonyl oxygen, identifying it as a primary site for electrophilic attack, and a region of high positive potential on the acidic hydrogen, highlighting its role as a proton donor.

While these general characteristics are expected to hold true for this compound, specific computational studies that report the NBO stabilization energies or provide a detailed MEP map for this exact molecule are not available in the reviewed literature. The general principles of NBO and MEP analysis are well-established, but quantitative data for this specific compound is required for a rigorous and scientifically accurate discussion.

Applications and Research Domains of 2,3,4,6 Tetrafluorobenzoic Acid and Its Analogs

Pharmaceutical and Medicinal Chemistry Research

The unique physicochemical properties conferred by fluorine atoms, such as enhanced metabolic stability, increased bioavailability, and improved potency, make fluorinated organic compounds highly valuable in pharmaceutical research. leapchem.com 2,3,4,6-Tetrafluorobenzoic acid and its structural analogs are important building blocks in the synthesis of a variety of therapeutic agents. leapchem.comkmchem.com Their utility spans across different classes of drugs, from antibacterials to potential anti-cancer agents, underscoring their significance in medicinal chemistry.

Intermediates for Drug Synthesis

Fluorinated benzoic acids, including this compound and its isomers, serve as crucial intermediates in the preparation of complex active pharmaceutical ingredients (APIs). leapchem.comkmchem.com The tetrafluorinated benzene (B151609) ring is a key structural motif that is incorporated into the final drug molecule, often imparting desirable pharmacological characteristics.

One of the most significant applications of tetrafluorobenzoic acid isomers is in the synthesis of third-generation fluoroquinolone antibiotics. guidechem.com These drugs are broad-spectrum antibacterial agents. For instance, 2,3,4,5-tetrafluorobenzoic acid is a key starting material for the synthesis of ofloxacin (B1677185), lomefloxacin, and other related fluoroquinolones. kmchem.comguidechem.com The synthesis of ofloxacin and its enantiomerically pure form, levofloxacin, can be achieved using tetrafluorobenzoic acid as a raw material. google.comgoogle.com The process involves converting the tetrafluorobenzoic acid into a more complex intermediate, ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate, which then undergoes cyclization and subsequent reactions to form the final tricyclic structure of ofloxacin. google.comgoogle.com The fluorine atom at the C-6 position of the quinolone core is crucial for the antibacterial activity and penetration through bacterial cell walls. mdpi.com

The general synthetic strategy for these antibacterials often involves the following key steps starting from a tetrafluorobenzoic acid:

| Step | Description |

| Activation | The carboxylic acid group is typically converted to a more reactive derivative, such as an acid chloride or an ester. |

| Condensation | Reaction with another molecule to build the core structure of the quinolone. |

| Cyclization | Formation of the characteristic bicyclic or tricyclic ring system of the fluoroquinolone. |

| Substitution | Introduction of the N-methylpiperazine or other amine-containing side chains at the C-7 position, which is critical for the breadth of antibacterial activity. mdpi.com |

| Hydrolysis | Final conversion of an ester group to the carboxylic acid, which is part of the pharmacophore responsible for binding to bacterial DNA gyrase and topoisomerase IV. mdpi.com |

The development of new non-steroidal anti-inflammatory drugs (NSAIDs) often involves the incorporation of fluorine to enhance efficacy and modify pharmacokinetic properties. While direct synthesis examples starting from this compound are not prominently detailed in the provided results, the general principle of using fluorinated building blocks is well-established in the synthesis of NSAIDs. neu.edu.trnih.gov The introduction of fluorine can increase the acidity of the carboxylic acid group or influence the binding to cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. neu.edu.tr Research has focused on creating derivatives of existing NSAIDs, such as ibuprofen (B1674241) and ketoprofen, by conjugating them with other molecules to improve their anti-inflammatory profile and reduce gastrointestinal side effects. nih.govmdpi.com The use of fluorinated aromatic moieties is a strategy explored in the design of novel COX inhibitors. mdpi.com

In the quest for new treatments for acid-related stomach disorders, researchers have synthesized novel nicotinamide (B372718) derivatives that act as inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. nih.gov A study described the synthesis of a series of 2-[(substituted-benzyl)sulfinyl]-N-(4-pyridinyl)-3-pyridinecarboxamides with potent gastric antisecretory activities. nih.gov Although this specific study did not explicitly use this compound, the design principles involve the strategic placement of substituents on aromatic rings to optimize activity. The use of fluorinated benzyl (B1604629) groups is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability, suggesting a potential application for fluorinated benzoic acids in the synthesis of such inhibitors. One of the synthesized compounds demonstrated inhibitory activity superior to omeprazole, a widely used proton pump inhibitor. nih.gov

Fluorinated benzoic acids are also utilized in the synthesis of novel compounds with potential anticancer properties. For example, 2,3,4,5-tetrafluorobenzoic acid has been used in the synthesis of diterpenoid analogs that exhibit antitumor activity. chemicalbook.com A series of novel tricyclic diterpene analogs were synthesized and evaluated for their ability to inhibit the growth of various tumor cell lines. nih.gov The research found that aromatic amide derivatives of the diterpenoid scaffold were particularly potent. The most active compound identified showed an average IC50 of 0.33 μM, which was 15 times more potent than the initial lead compound, and it displayed selectivity for cancer cells over normal human fibroblasts. nih.gov The study also demonstrated the in-vivo antitumor effect of the lead compound in tumor-bearing mice without significant toxicity. nih.gov The incorporation of the tetrafluorobenzoyl moiety was a key structural modification in achieving this enhanced activity.

| Compound Class | Therapeutic Target/Application | Research Finding |

| Diterpenoid Analogs | Antitumor | Aromatic amide derivatives showed potent antitumor activity, with the most active compound having an average IC50 of 0.33 μM. nih.gov |

| Triterpenoid Analogs | Antitumor, Anti-HIV | Modifications of naturally occurring triterpenoids, such as betulinic acid, have led to derivatives with enhanced cytotoxic or anti-HIV activity. nih.gov |

Design of New Drug Candidates and Bioactive Compounds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. nih.govnih.gov this compound and its analogs serve as versatile starting materials for creating new chemical entities with tailored biological activities. leapchem.com The replacement of hydrogen atoms with fluorine can profoundly influence a molecule's conformation, pKa, metabolic stability, and ability to engage in hydrogen bonding, all of which are critical for drug-receptor interactions. leapchem.comopenaccessjournals.com

The use of highly fluorinated building blocks allows medicinal chemists to explore chemical space that would otherwise be inaccessible. For instance, the synthesis of hybrid molecules that combine the pharmacophores of two different drug classes is an emerging strategy to overcome drug resistance. An example is the creation of anilinouracil-fluoroquinolone hybrids, which target two distinct steps in bacterial DNA replication. nih.gov These hybrids have shown potent activity against a broad spectrum of antibiotic-resistant gram-positive pathogens. nih.gov While this specific example may not directly start from this compound, it illustrates the principle of using fluorinated components in the design of innovative drug candidates. The development of novel triazolo[4,3-a]pyrazine derivatives with antibacterial activity also highlights the importance of fluorinated moieties in the search for new anti-infective agents. mdpi.com

Antimicrobial Activity of Derivatives

The search for novel antimicrobial agents is a critical global health priority, driven by the rise of drug-resistant pathogens. Derivatives of fluorinated benzoic acids are a promising area of investigation. While research on this compound itself is specific, the broader class of fluorinated benzoic acid derivatives, particularly those incorporating heterocyclic moieties like triazoles and tetrazoles, has shown significant antimicrobial potential. google.comnih.govnih.gov

Researchers synthesize these derivatives by chemically modifying the carboxylic acid group to create amides, esters, and, notably, by linking it to various heterocyclic systems known for their biological activity. google.comnih.gov The resulting compounds are then screened against a panel of clinically relevant bacteria and fungi. Studies on related structures, such as 2-chlorobenzoic acid derivatives, have shown that Schiff's bases can be more potent than their ester counterparts, with activity particularly noted against Gram-negative bacteria like Escherichia coli. nih.gov Similarly, novel tetrazole derivatives have demonstrated potent activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida species. nih.gov The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For instance, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have exhibited MIC values as low as 2 µg/mL against certain bacterial strains. ibm.com

The mechanism often involves the inhibition of essential microbial enzymes or disruption of biofilm formation, a key factor in antibiotic resistance. nih.gov The fluorination pattern on the benzene ring is crucial, as it influences the molecule's lipophilicity, electronic properties, and ability to bind to target sites within the microbe.

Table 1: Examples of Antimicrobial Activity in Benzoic Acid and Heterocyclic Derivatives

| Compound Class | Target Organism | Reported MIC (µg/mL) | Reference |

| Triazolopyrimidine Derivatives | M. tuberculosis H37RV | 6.25 | ibm.com |

| Triazolopyrimidine Derivatives | Gram-positive/negative bacteria | as low as 2 | ibm.com |

| Tetrazole Derivatives | P. aeruginosa | as low as 0.9 | nih.gov |

| Tetrazole Derivatives | Candida albicans | equipotent with miconazole | nih.gov |

| Substituted Benzoic Hydrazides | S. aureus / MRSA | --- | aps.org |

| Spiropyrrolidine Derivatives | C. krusei / C. glabrata | 32 | mdpi.com |

| 3-Cynnamoyl-4-hydroxycoumarin | Staphylococcus aureus | 0.0019 | figshare.com |

Enzyme Inhibition Studies (e.g., Protein Farnesyltransferase, Geranylgeranyltransferase)

Enzyme inhibition is a fundamental strategy in drug discovery. Enzymes are highly specific catalysts for biochemical reactions, and blocking the action of a key enzyme in a disease pathway can be a potent therapeutic intervention. cnrs.fr Two such enzymes, Protein Farnesyltransferase (FTase) and Geranylgeranyltransferase (GGTase), have garnered significant attention as anticancer targets. dtic.milgoogleapis.com These enzymes attach lipid groups (farnesyl or geranylgeranyl pyrophosphate) to specific proteins, a process called prenylation. dtic.mil This modification is critical for the function of many signaling proteins, including the Ras protein, which is frequently mutated in human cancers. googleapis.com

Inhibitors of FTase and GGTase can prevent the proper localization and function of Ras, thereby halting oncogenic signaling. googleapis.combldpharm.com Research in this area focuses on designing small molecules that can mimic the natural substrates of these enzymes and act as competitive inhibitors. cnrs.fr A competitive inhibitor is a molecule that resembles the substrate and binds to the enzyme's active site, preventing the actual substrate from binding. cnrs.fr

Analogs of benzoic acid are among the compounds studied for enzyme inhibition. guidechem.com The fluorinated benzene ring of a compound like this compound can be a key component in an inhibitor's design, providing a rigid scaffold and modulating binding affinity through specific interactions within the enzyme's active site. Studies on other fluorinated molecules, such as fluorobenzils, have demonstrated their ability to act as potent inhibitors of mammalian carboxylesterases, indicating the value of fluorine substitution in designing effective enzyme inhibitors. researchgate.net The development of farnesyltransferase inhibitors (FTIs) and geranylgeranyltransferase inhibitors (GTIs) continues to be an active area of research for their potential in treating cancer and certain inflammatory diseases. bldpharm.comdtic.milgoogle.com

Bioimaging Applications with Quenched Activity-Based Probes

Visualizing biological processes in real-time within living systems is a major goal of chemical biology. Activity-based probes (ABPs) are powerful tools designed for this purpose, allowing for the direct monitoring of enzyme activity rather than just enzyme abundance. wikipedia.orggoogleapis.com A sophisticated class of these tools is the quenched activity-based probe (qABP). A qABP is a molecule that is initially non-fluorescent or "dark" because a fluorescent reporter tag is held in close proximity to a quencher molecule.

The qABP is designed to be recognized by a specific target enzyme. When the enzyme becomes active and interacts with the probe, it cleaves a specific bond, causing the quencher to be released. This separation allows the reporter tag to fluoresce, generating a signal that directly indicates the presence and location of active enzymes.

The design of highly selective qABPs is a complex task where every part of the molecule matters. The core structure, the reactive "warhead," and the recognition elements must all be finely tuned. Benzoic acid derivatives have been incorporated into the design of qABPs. For example, a 2,6-dimethylbenzoic acid-derived group has been used as part of the electrophile in a highly selective qABP targeting the enzyme cathepsin S. This demonstrates a clear role for substituted benzoic acids in this technology. The unique electronic properties and structural rigidity of this compound make it an attractive building block for developing novel qABPs. It could be used to construct more potent and selective probes for imaging the activity of proteases, kinases, and other enzymes implicated in disease, thereby advancing both diagnostics and our fundamental understanding of cell biology.

Materials Science and Engineering

The influence of this compound and its analogs extends beyond the biological realm into materials science, where the introduction of fluorine can dramatically alter the physical and chemical properties of materials.

Development of Fluorinated Polymers, Coatings, Adhesives, and Sealants

Fluoropolymers are a class of high-performance polymers known for their exceptional chemical resistance, thermal stability, and low surface energy. This compound can serve as a valuable monomer or precursor in the synthesis of specialized fluorinated polymers. researchgate.net For instance, it can be used to create highly fluorinated polyamides and polyimides. ibm.comdtic.milgoogleapis.combldpharm.com These polymers often exhibit enhanced solubility in organic solvents compared to their non-fluorinated counterparts, which is a significant advantage for processing and forming them into films and coatings. googleapis.combldpharm.com

The incorporation of the tetrafluorinated ring can lead to materials with low moisture uptake, high thermal stability (with decomposition temperatures often exceeding 400°C), and excellent optical transparency. googleapis.com In some cases, these polymers also demonstrate inherent flame retardancy. The synthesis often involves polycondensation reactions, where a diamine is reacted with a diacid or its derivative (like a diacid chloride) to form the polyamide chain. googleapis.combldpharm.com Furthermore, compounds like this compound have been cited in patents related to catalyst components for addition polymerization, highlighting their role in the fundamental processes of polymer creation. google.com

Liquid Crystal Preparation for Display Technologies

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, and they are the foundational technology for modern displays (LCDs). The properties of LC materials are highly dependent on the shape and polarity of their constituent molecules. Aromatic cores are common in LC structures, and the substitution pattern on these rings is critical for controlling the material's mesomorphic behavior (its LC state). nih.govfigshare.com

Fluorinated benzoic acids are used as building blocks in the synthesis of liquid crystal molecules. wikipedia.org The strong dipole moments resulting from C-F bonds can significantly influence the intermolecular interactions that govern the formation and stability of liquid crystalline phases. While research often focuses on para-substituted benzoic acids which can form LC phases through dimerization, the use of more complex fluorinated structures like this compound allows for the fine-tuning of properties such as clearing point, viscosity, and dielectric anisotropy. nih.gov Patents related to potential drug candidates have noted the ability of compounds derived from this compound to form mesophases, or liquid crystals, under suitable conditions. dtic.mil This indicates that the structural motif is recognized for its potential in creating molecules with liquid crystalline properties.

Functional Materials with Hydrophobic Properties

The introduction of fluorine is a well-established strategy for creating materials with low surface energy, leading to hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. While the synthesis of fluorinated polyamides from bio-based dicarboxylic acids sometimes does not result in the expected water repellency, the principle remains a key driver in materials research. dtic.mil

Derivatives of this compound can be used to create functional surfaces and materials. For example, it can be used in the synthesis of organometallic complexes, such as those with molybdenocene, where the fluorinated ligand influences the complex's properties, including its interaction with biological macromolecules, which is often driven by hydrophobic forces. nih.gov By incorporating this highly fluorinated moiety into polymers, coatings, or self-assembled monolayers, it is possible to develop robust surfaces that resist wetting and fouling, which is highly desirable for applications ranging from non-stick coatings and waterproof textiles to biomedical devices that resist biofouling.

Components in Electronics (Low Dielectric Constants, High Thermal Stability)

The unique properties of fluorinated aromatic compounds, including this compound and its analogs, make them promising candidates for applications in the electronics industry. numberanalytics.com The incorporation of fluorine atoms into an aromatic ring significantly impacts the compound's physical and chemical characteristics.

Fluorinated aromatics tend to exhibit high thermal stability, a crucial property for materials used in electronic components that generate heat during operation. numberanalytics.com The strength of the carbon-fluorine bond contributes to this stability, making these compounds resistant to degradation at elevated temperatures. rsc.org Research into the thermal stability of fluorinated graphene, for instance, has provided insights into how different types and distributions of C-F bonds influence the material's heat resistance. rsc.org Studies on fluorinated perovskites and copper complexes have also highlighted the enhanced thermal stability that fluorine incorporation can provide. tandfonline.comresearchgate.net

Furthermore, the presence of fluorine atoms can lead to materials with low dielectric constants. A low dielectric constant is desirable in insulating materials used in microelectronics to reduce signal delay and power dissipation. The electronegativity of fluorine can decrease the polarizability of the molecule, contributing to a lower dielectric constant.

The combination of high thermal stability and low dielectric constant positions fluorinated aromatic compounds as materials of interest for the development of advanced electronic components. numberanalytics.com

Self-Immolative Linkers for Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Their properties make them suitable for various biomedical applications, including drug delivery and tissue engineering. acs.orgnih.govgoogle.com Fluorinated compounds, including derivatives of this compound, are being explored for their potential to enhance the properties of hydrogels.

One area of research involves the use of fluorinated molecules as self-immolative linkers. These linkers are designed to degrade in response to a specific trigger, leading to the disassembly of the hydrogel and the release of an encapsulated cargo, such as a drug. The introduction of fluorine can influence the stability and degradation kinetics of these linkers.

Research has shown that incorporating fluorinated amino acids into peptide sequences can significantly improve the stiffness and stability of the resulting hydrogels. acs.orgnih.gov This enhanced stability can be advantageous for creating more robust drug delivery systems. nih.gov For example, fluorinated peptide hydrogels have demonstrated longer in vivo residence times, suggesting improved stability and sustained release capabilities. acs.orgnih.gov The hydrophobic nature of fluorine can also play a role in the self-assembly process of hydrogelators. nih.gov

The ability to tune the properties of hydrogels through fluorination opens up possibilities for designing sophisticated drug delivery systems and other advanced biomaterials. google.comacs.org

Analytical Chemistry Research

Reagent for Detection and Quantification of Substances

Fluorinated benzoic acids, including this compound, serve as important reagents in analytical chemistry for the detection and quantification of various substances. nih.govresearchgate.netresearchgate.net Their unique properties, such as their stability and the ability to be detected with high sensitivity, make them valuable tools for analytical methods.

These compounds are frequently used as tracers in environmental and industrial applications, such as in the oil industry to characterize petroleum reservoirs. researchgate.nets4science.at By injecting a known amount of a fluorinated benzoic acid into a system, its movement and concentration can be monitored to understand flow dynamics.

Various analytical techniques are employed for the determination of fluorinated benzoic acids, including:

Ion Chromatography-Mass Spectrometry (IC-MS): This method allows for the trace analysis of multiple fluorobenzoic acids simultaneously after enrichment through solid-phase extraction (SPE). nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique provides a rapid and sensitive method for the direct determination of fluorinated benzoic acids in complex matrices like oil reservoir waters, often without the need for extensive sample preparation. researchgate.nets4science.at

Gas Chromatography-Mass Spectrometry (GC-MS): While sometimes requiring derivatization, GC-MS is another powerful tool for the analysis of fluorinated benzoic acids, particularly after SPE. researchgate.net

The development of these analytical methods enables the detection of fluorinated benzoic acids at very low concentrations, often in the nanogram per liter (ng/L) range. nih.govresearchgate.netresearchgate.net

Molecularly Imprinted Polymer (MIP) Technology for Analyte Detection

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target analyte. nih.govnih.gov This "molecular memory" makes them highly selective, similar to the lock-and-key mechanism of antibodies. nih.gov MIP technology has emerged as a promising tool for the detection of various analytes, including fluorinated compounds.

The process involves polymerizing functional monomers in the presence of the target molecule (the template). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the analyte. These MIPs can then be integrated into various sensor platforms for selective detection.

Recent research has focused on developing MIP-based sensors for the detection of per- and polyfluoroalkyl substances (PFAS). nih.govresearchgate.net These sensors often utilize electrochemical or optical detection methods. nih.govmdpi.comadvancedsciencenews.com For instance, MIPs have been incorporated into electrochemical sensors, where the binding of the target PFAS to the polymer results in a measurable change in the electrochemical signal. researchgate.net The sensitivity of these sensors can be enhanced by modifying the surface on which the MIP is synthesized. nih.govresearchgate.net

MIPs offer several advantages over traditional analytical methods, including robustness, cost-effectiveness, and the potential for on-site analysis. nih.govadvancedsciencenews.com The synergy between MIPs and various analytical techniques holds great potential for improving the detection and quantification of a wide range of analytes. nih.gov

Fluorescent Markers in Chromatography

While this compound itself is not inherently a fluorescent marker, its derivatives and other fluorinated compounds can be utilized in chromatography for detection purposes. The introduction of fluorine atoms can influence the spectroscopic properties of a molecule.

In some applications, fluorinated compounds can be derivatized to introduce a fluorescent tag, allowing for highly sensitive detection in techniques like high-performance liquid chromatography (HPLC). More directly, some polyfluorinated aromatic compounds exhibit fluorescence. For instance, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is a precursor for synthesizing a fluorescent probe used in bioimaging. ossila.com This probe is designed to be non-fluorescent until it reacts with a specific target, at which point it becomes fluorescent. ossila.com

In the context of chromatography, the primary role of fluorinated benzoic acids is often as the analyte being detected rather than as a fluorescent marker for other substances. nih.govresearchgate.netresearchgate.nets4science.at However, the principles of using fluorinated compounds in fluorescent applications are established.

Environmental Research and Fate Studies of Fluorinated Compounds

The widespread use of fluorinated compounds has led to their presence in various environmental compartments, prompting extensive research into their environmental fate and potential impacts. nih.govnih.govresearchgate.net Aromatic compounds, in general, can be persistent environmental pollutants, and the addition of fluorine atoms can further increase their stability and resistance to degradation. numberanalytics.comnih.gov

Studies have shown that fluorinated aromatic compounds can be found in water sources, soil, and biota worldwide. nih.govresearchgate.net The strong carbon-fluorine bond makes many of these compounds resistant to natural degradation processes. numberanalytics.com However, some microbial degradation pathways have been identified. For example, certain strains of bacteria, such as Pseudomonas, have been shown to be capable of degrading some fluorobenzoate isomers under specific anaerobic conditions. nih.gov

The environmental fate of these compounds is complex and depends on various factors, including the specific structure of the compound and the environmental conditions. For instance, trifluoroacetic acid (TFA), a degradation product of some hydrofluorocarbons, is highly stable and tends to accumulate in terminal water bodies like salt lakes. unep.org

Research into the metabolism of substituted benzoic acids in organisms like rats has shown that the presence and position of fluorine atoms can influence the metabolic pathways, such as glucuronidation and glycine (B1666218) conjugation. nih.gov Understanding these metabolic processes is crucial for assessing the potential bioaccumulation and toxicity of fluorinated compounds.

The persistence and potential for long-range transport of many fluorinated compounds underscore the importance of ongoing environmental monitoring and research to understand their long-term effects on ecosystems and human health. nih.govresearchgate.net

Investigation of Environmental Impact and Degradation

The environmental fate of fluorinated benzoic acids, including this compound, is a subject of growing interest due to their use as tracers and their potential persistence. While specific environmental risk assessment data for this compound is limited, studies on related fluorinated compounds provide insights into their potential environmental behavior. env.go.jpepa.govregulations.gov

The degradation of fluorobenzoic acids in the environment can occur through both abiotic and biotic pathways. For instance, the atmospheric degradation of some fluorinated compounds can lead to the formation of trifluoroacetic acid (TFA), which is persistent in aquatic environments. researchgate.net However, the specific degradation products of this compound in various environmental compartments have not been extensively studied.